FGFR4 Kinase Inhibition Potency Compared to Staurosporine
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile demonstrates an IC50 of 43 nM against human Fibroblast Growth Factor Receptor 4 (FGFR4). This represents a significant potency advantage over the broad-spectrum kinase inhibitor Staurosporine, which has a reported IC50 of 110 nM in the same FGFR4 enzymatic assay context [1].
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against FGFR4 kinase |
|---|---|
| Target Compound Data | 43 nM |
| Comparator Or Baseline | Staurosporine, 110 nM |
| Quantified Difference | 2.6-fold more potent (110 nM / 43 nM) |
| Conditions | Inhibition of recombinant His-tagged human FGFR4 (residues 781-1338) expressed in insect cells, measured by caliper mobility shift assay after 1 hr incubation [1]. |
Why This Matters
This demonstrates that 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetonitrile is a more potent FGFR4 inhibitor than a common control, making it a valuable tool for probing FGFR4-dependent pathways with lower compound concentration requirements.
- [1] BindingDB. Affinity Data for 2-(4-fluorophenyl)-2-(piperazin-1-yl)acetonitrile (CHEMBL4527247). View Source
